molecular formula C17H12FN5O2S B460963 8-amino-6-(3-fluorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile CAS No. 665000-42-0

8-amino-6-(3-fluorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile

Cat. No.: B460963
CAS No.: 665000-42-0
M. Wt: 369.4g/mol
InChI Key: ORBZWCTVLYWOON-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework integrating pyrano[2,3-d], thiazolo[4,5-b]pyridine, and carbonitrile moieties. Key structural attributes include:

  • Substituents: A 3-fluorophenyl group at position 6, a methylamino group at position 2, and an amino group at position 6.
  • Functional groups: A 5-oxo group and a cyano group at position 5.
  • Acetic anhydride is often employed for acetylation or cyclization steps, as seen in and .

Properties

IUPAC Name

12-amino-10-(3-fluorophenyl)-4-(methylamino)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2S/c1-21-17-23-15-13(26-17)12-11(16(24)22-15)10(9(6-19)14(20)25-12)7-3-2-4-8(18)5-7/h2-5,10H,20H2,1H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBZWCTVLYWOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-amino-6-(3-fluorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile (CAS No. 665000-42-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C17H12FN5O2S
  • Molecular Weight : 369.37 g/mol
  • Structure : The compound features a pyrano-thiazolo-pyridine framework with an amino group and a fluorophenyl substituent.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Research indicates that it may exhibit significant effects in several areas:

Anticancer Activity

Studies have shown that derivatives of thiazolo-pyridine compounds often possess anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds exert cytotoxic effects on various cancer cell lines. The IC50 values for these compounds typically range from low micromolar to sub-micromolar concentrations, indicating potent activity against cancer cells.
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BNCI-H46012.50
Example CHep-23.25

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. While specific data on this compound is limited, related thiazole derivatives have shown activity against various bacterial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in malignant cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of thiazolo-pyridine derivatives on multiple cancer cell lines, revealing promising results for compounds structurally similar to the target molecule. The study reported significant inhibition of cell growth with varying IC50 values depending on the specific cell line tested .
  • Antimicrobial Screening : Another research effort focused on the synthesis and biological evaluation of thiazole derivatives indicated potential antimicrobial activity against Gram-positive bacteria, although specific data for the compound remains sparse .
  • Pharmacokinetic Properties : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution profiles; however, further studies are necessary to confirm these findings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 8-amino-6-(3-fluorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile. For instance:

  • Mechanism of Action : Compounds within this class have been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 and HCT116, with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
Example AMCF70.39
Example BHCT1160.46

Anti-inflammatory Properties

The compound's structural characteristics suggest it may possess anti-inflammatory effects. Similar derivatives have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of this compound may exhibit antimicrobial properties. Research has shown that certain thiazole-containing compounds display efficacy against a range of bacterial and fungal pathogens .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of thiazole derivatives against neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a candidate for further exploration in treating conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the anticancer efficacy of a series of thiazole derivatives similar to the compound . The results indicated that specific modifications to the molecular structure significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Neuroprotective Screening

In a separate investigation, researchers assessed the neuroprotective properties of thiazole derivatives in animal models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrano-Pyrimidine/Thiazolo Cores

Substituent Effects on Properties

  • Fluorophenyl Position : The target compound’s 3-fluorophenyl group (vs. 4-fluorophenyl in ) may influence electronic and steric properties. For example, 4-fluorophenyl derivatives () exhibit melting points ~230°C, while trifluoromethylphenyl analogues () show higher melting points (up to 281°C) due to enhanced molecular rigidity .
  • Amino/Methylamino Groups: The methylamino group at position 2 in the target compound distinguishes it from analogues with dimethyl () or butylamino () groups.
  • Cyano and Oxo Groups: These electron-withdrawing groups are conserved across analogues (e.g., ), suggesting a role in stabilizing the aromatic system and influencing reactivity .

Spectral and Crystallographic Analysis

  • NMR Trends: In , the ¹H NMR of pyrano-pyrimidines shows distinct signals for aromatic protons (δ 6.90–7.19 ppm) and NH₂ groups (δ 6.69 ppm). Similar patterns are expected for the target compound’s amino and fluorophenyl protons .

Preparation Methods

Base-Catalyzed Condensation in Aqueous Media

A green chemistry approach utilizes 2-thioxothiazolidin-4-one , 3-fluorobenzaldehyde , and malononitrile in water with potassium carbonate (K₂CO₃) as a catalyst. The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and malononitrile.

  • Michael addition of 2-thioxothiazolidin-4-one to the intermediate.

  • Cyclization to form the pyrano[2,3-d]thiazole core.

Conditions :

  • Solvent: Water

  • Catalyst: K₂CO₃ (1 mmol)

  • Temperature: 90°C

  • Time: 2–4 hours

  • Yield: 92–98%

Mechanistic Insight :
FT-IR and ¹H NMR data confirm the formation of the carbonitrile group (C≡N stretch at 2,200 cm⁻¹) and the pyrano-thiazole system (δ 6.8–7.4 ppm for aromatic protons).

Sequential Cyclization and Functionalization

Thiazolo[4,5-b]Pyridine Formation

The thiazolo[4,5-b]pyridine moiety is synthesized via cyclization of 5-arylidene-2-thioxothiazolidin-4-one intermediates with malononitrile under basic conditions.

Procedure :

  • React rhodanine with 3-fluorobenzaldehyde in ethanol/piperidine to form 5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one.

  • Treat with malononitrile in triethylamine/ethanol at reflux to yield the pyrano-thiazolo-pyridine scaffold.

Key Data :

  • Intermediate characterization: ¹³C NMR shows C=O at δ 170 ppm and C=S at δ 120 ppm.

  • Final product purity: >95% (HPLC).

Introduction of the Methylamino Group

Nucleophilic Substitution

The methylamino group at position 2 is introduced via reaction of a 2-chloro intermediate with methylamine.

Steps :

  • Synthesize 8-amino-6-(3-fluorophenyl)-2-chloro-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thiazolo[4,5-b]pyridine-7-carbonitrile using iodine-mediated dehydrogenation.

  • React with excess methylamine (40% aqueous solution) at 60°C for 12 hours.

Optimization :

  • Solvent: Ethanol/water (3:1)

  • Yield: 74%

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
One-Pot SynthesisWater, K₂CO₃, 90°C92–98%Eco-friendly, high yieldRequires purification
SequentialEthanol, triethylamine, reflux85–90%Better control over intermediatesMulti-step, longer duration
MethylaminationEthanol/water, 60°C74%Straightforward functionalizationLow yield due to side reactions

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The formation of the pyrano-thiazolo-pyridine system is sensitive to substituent effects. Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance cyclization efficiency by stabilizing the transition state.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves regioisomers.

Scalability and Industrial Feasibility

Gram-scale synthesis (up to 50 g) has been achieved using choline hydroxide ionic liquid (ChOH-IL) in water, reducing costs and environmental impact.

Key Parameters :

  • Catalyst loading: 5 mol% ChOH-IL

  • Reaction time: 3 hours

  • Isolated yield: 89%

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